3-Nitrophenanthrene-9,10-dione
CAS No.: 62896-78-0
Cat. No.: VC19454299
Molecular Formula: C14H7NO4
Molecular Weight: 253.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62896-78-0 |
|---|---|
| Molecular Formula | C14H7NO4 |
| Molecular Weight | 253.21 g/mol |
| IUPAC Name | 3-nitrophenanthrene-9,10-dione |
| Standard InChI | InChI=1S/C14H7NO4/c16-13-10-4-2-1-3-9(10)12-7-8(15(18)19)5-6-11(12)14(13)17/h1-7H |
| Standard InChI Key | QWWAROCDPKNURB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C2=O |
Introduction
Chemical Identity and Structural Characteristics
3-Nitrophenanthrene-9,10-dione is systematically named as 3-nitro-9,10-phenanthrenedione, reflecting its substitution pattern. The compound’s structure consists of a planar phenanthrene system, with a nitro group (-NO) at the 3-position and two carbonyl groups (-C=O) at the 9- and 10-positions (Figure 1) . This arrangement imparts distinct electronic properties, as the electron-withdrawing nitro and carbonyl groups influence the molecule’s aromaticity and reactivity.
Key Identifiers:
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Molecular Formula:
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Synonyms: 3-Nitro-phenanthrenchinon, 3-Nitrophenanthraquinone, 9,10-Phenanthrenedione-3-nitro .
The compound’s structural isomer, 4-nitrophenanthrene-9,10-dione (CAS 13292-03-0), shares the same molecular formula but differs in the nitro group’s position . Such positional isomers often exhibit divergent physicochemical and biological properties, underscoring the importance of precise structural characterization.
Synthesis and Production Methods
The synthesis of 3-nitrophenanthrene-9,10-dione typically involves nitration of phenanthrene-9,10-dione. While direct nitration strategies are common for PAHs, regioselectivity remains a challenge due to the competing reactivity of multiple aromatic positions. A study on analogous compounds, such as 1,4-dinitroanthracene-9,10-dione, demonstrated that stepwise nitro substitution using mixed acid (HNO/HSO) at controlled temperatures (0–5°C) yields mononitro derivatives with high specificity . Applying similar conditions to phenanthrene-9,10-dione could selectively introduce a nitro group at the 3-position, though reaction optimization is required to minimize byproducts like the 2- and 4-nitro isomers.
Post-synthesis purification often employs column chromatography or recrystallization from polar solvents (e.g., ethanol or dimethylformamide). Analytical confirmation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical to verify structural integrity .
Physicochemical Properties
3-Nitrophenanthrene-9,10-dione exhibits properties typical of nitroaromatic compounds, including low volatility and moderate solubility in organic solvents. Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of 3-Nitrophenanthrene-9,10-dione
The compound’s LogP value of 3.164 suggests moderate lipophilicity, which influences its environmental partitioning and bioavailability . Comparative data for its 4-nitro isomer indicate a higher density (1.481 g/cm) and boiling point (474.3°C) , highlighting how positional isomerism affects physical behavior.
Environmental Occurrence and Analytical Detection
Nitrated PAHs, including 3-nitrophenanthrene-9,10-dione, are primarily formed through atmospheric reactions of parent PAHs with nitrogen oxides (NO) or via incomplete combustion processes . A study in Paris detected 3-nitrophenanthrene (non-dione analog) in particulate matter, with concentrations peaking in the ultrafine (0.056–0.14 µm) and accumulation (0.14–1.4 µm) size ranges . While specific data for the dione derivative are scarce, its environmental fate likely parallels that of other NPAHs, involving adsorption onto particulate matter and long-range atmospheric transport.
Analytical detection employs gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS). For example, 9-nitroanthracene (a structural analog) was quantified using LC-MS/MS with a limit of detection (LOD) of 0.1 pg/m . Similar methodologies could be adapted for 3-nitrophenanthrene-9,10-dione, though its lower volatility may necessitate derivatization steps prior to GC analysis.
Applications and Industrial Relevance
Nitro-PAHs serve as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The carbonyl groups in 3-nitrophenanthrene-9,10-dione make it a potential precursor for heterocyclic compounds via condensation reactions. For instance, anthraquinone derivatives are widely used as catalysts in hydrogen peroxide production and as chromophores in textile industries . While direct applications of this compound are understudied, its structural features suggest utility in materials science, particularly in designing organic semiconductors or redox-active materials.
Future Research Directions
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Synthetic Optimization: Developing regioselective nitration protocols to improve yields and purity.
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Environmental Monitoring: Expanding detection databases to include 3-nitrophenanthrene-9,10-dione in airborne particulate matter.
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Toxicological Studies: Assessing in vitro and in vivo toxicity to elucidate mechanisms and establish exposure limits.
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Material Applications: Exploring its use in organic electronics or as a ligand in coordination chemistry.
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